[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate
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Overview
Description
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of 5-chloro-2-hydroxybenzoic acid and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate is not fully understood. However, it has been shown to bind to the benzodiazepine site of the GABA(A) receptor, which is a site that is known to modulate the activity of this receptor. This binding results in the enhancement of GABAergic neurotransmission, which leads to an increase in inhibitory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound enhances GABAergic neurotransmission, which leads to an increase in inhibitory signaling in the brain. In vivo studies have shown that this compound has anxiolytic, sedative, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate is its potential as a modulator of GABA(A) receptors. This makes it a promising target for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate. One of the most promising directions is the development of new drugs based on this compound for the treatment of neurological disorders. Another direction is the further elucidation of the mechanism of action of this compound, which could lead to the discovery of new targets for the treatment of neurological disorders. Additionally, the development of new synthesis methods for this compound could improve its availability and make it more accessible for research.
Synthesis Methods
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate has been achieved using various methods. One of the most common methods involves the reaction of 5-chloro-2-hydroxybenzoic acid with 1-(cyanocyclohexyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting intermediate is then reacted with 2-oxopropanoic acid in the presence of a base such as triethylamine to yield the final product.
Scientific Research Applications
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where this compound has been shown to have potential as a modulator of GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation is a promising target for the treatment of neurological disorders such as anxiety, epilepsy, and insomnia.
properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-11(15(22)20-17(10-19)7-3-2-4-8-17)24-16(23)13-9-12(18)5-6-14(13)21/h5-6,9,11,21H,2-4,7-8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJBQAIMENGISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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